PHENYLMALEIC ACID PHENYLMALEIC ACID
Brand Name: Vulcanchem
CAS No.: 16110-98-8
VCID: VC21028214
InChI: InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6-
SMILES: C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol

PHENYLMALEIC ACID

CAS No.: 16110-98-8

Cat. No.: VC21028214

Molecular Formula: C10H8O4

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

PHENYLMALEIC ACID - 16110-98-8

Specification

CAS No. 16110-98-8
Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
IUPAC Name (Z)-2-phenylbut-2-enedioic acid
Standard InChI InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6-
Standard InChI Key CQNPSIAJXGEDQS-VURMDHGXSA-N
Isomeric SMILES C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O
SMILES C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O
Canonical SMILES C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identification

Phenylmaleic acid is characterized by the following key identifiers:

ParameterValue
IUPAC Name(2Z)-2-phenylbut-2-enedioic acid
Molecular FormulaC₁₀H₈O₄
Molecular Weight192.17 g/mol
CAS Registry Number16110-98-8
InChI KeyCQNPSIAJXGEDQS-VURMDHGXSA-N
SMILES NotationO=C(O)C=C(C(=O)O)C=1C=CC=CC1

The chemical structure features a phenyl ring attached to a maleic acid backbone, with the two carboxylic acid groups arranged in a cis configuration around the central double bond .

Physical Properties

Phenylmaleic acid typically appears as a white to almost white crystalline solid with the following physical characteristics:

PropertyValue
Physical StateCrystalline solid
ColorWhite to almost white
Melting Point107-108°C
Boiling Point347.8±21.0°C (Predicted)
Density1.377±0.06 g/cm³ (Predicted)
SolubilitySoluble in alcohol and other organic solvents; limited water solubility
pKa2.38±0.36 (Predicted)

The compound's solubility profile is influenced by its polar carboxylic acid groups and the nonpolar phenyl ring, making it more soluble in organic solvents than in water .

Spectroscopic Properties

The structural characterization of phenylmaleic acid relies on spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of a phenyl ring and a double bond with carboxylic acid substituents gives rise to distinctive spectral features. The compound's acidic and unsaturated characteristics are reflected in its reactivity and spectroscopic properties .

Synthesis Methods

Classical Synthetic Routes

Several methods have been developed for the synthesis of phenylmaleic acid, with the most common routes including:

  • Reaction of benzaldehyde with malonic acid, followed by decarboxylation and dehydration.

  • Oxidative carbonylation of phenylacetylene, which has been reported to produce phenylmaleic acid as one of the products .

The detailed steps for synthesizing phenylmaleic acid through the reaction of benzaldehyde with malonic acid include:

  • Dissolving benzaldehyde and malonic acid in ethanol

  • Adding sodium hydroxide to the mixture and stirring

  • Heating the mixture at 80°C for several hours

  • Cooling the mixture and filtering the solid product

  • Washing the solid product with water and drying

  • Decarboxylating the product by heating at elevated temperature

  • Purifying the final product by recrystallization

Related Synthetic Transformations

Phenylmaleic acid can also be obtained from phenylmaleic anhydride through hydrolysis. Phenylmaleic anhydride (CAS: 36122-35-7) is a related compound with the molecular formula C₁₀H₆O₃ and a molecular weight of 174.15 g/mol . The conversion between the anhydride and acid forms involves the opening of the cyclic anhydride structure through hydrolysis to yield the dicarboxylic acid form.

Chemical Reactivity and Transformations

General Reactivity Patterns

Phenylmaleic acid exhibits both acidic and unsaturated characteristics due to the presence of carboxylic acid groups and double bonds in its structure. These features allow it to participate in various chemical reactions, including :

  • Polymerization

  • Esterification

  • Nucleophilic addition reactions

  • Diels-Alder reactions

The reactivity of phenylmaleic acid is influenced by both the electron-withdrawing nature of the carboxylic acid groups and the electron-donating properties of the phenyl group, affecting its stability and interactions with other chemical species .

Transformation to Related Compounds

Phenylmaleic acid can be converted to phenylmaleic anhydride through dehydration, and this anhydride is involved in various synthetic applications. One notable reaction is the IMDAV (Intramolecular Diels-Alder Vinylogous) reaction between phenylmaleic anhydride and thienyl(furyl)allylamines, which has been studied using X-ray diffraction techniques .

The reaction proceeds as follows :

  • Nucleophilic attack of the nitrogen atom on the least sterically hindered carbon atom of the carbonyl group of phenylmaleic anhydride

  • Formation of an intermediate amide

  • Spontaneous intramolecular Diels-Alder reaction completing the process

  • Formation of target compounds with specific stereochemistry

This reaction demonstrates the synthetic utility of phenylmaleic anhydride, which is directly related to phenylmaleic acid.

Applications and Uses

Organic Synthesis

Phenylmaleic acid serves as a valuable intermediate in organic synthesis due to its bifunctional nature, containing both carboxylic acid groups and a carbon-carbon double bond. Its applications include:

  • Building block in the synthesis of complex molecules

  • Precursor for polymers and resins

  • Starting material for the preparation of other valuable compounds

Biological Activity and Research Findings

Structure-Activity Relationships

The study mentioned above also investigated structure-activity relationships by comparing 2-phenylmaleic acid with citrate analogs. 2-phenylmaleic acid emerged as the best hit among the compounds tested, suggesting that its specific structural features are optimal for binding to the SbnA active site .

Related Compounds

Several compounds are structurally or functionally related to phenylmaleic acid:

Phenylmaleic Anhydride

Phenylmaleic anhydride (CAS: 36122-35-7) is the cyclic anhydride form of phenylmaleic acid, with the molecular formula C₁₀H₆O₃ and a molecular weight of 174.15 g/mol . It is characterized by:

PropertyValue
IUPAC Name3-phenylfuran-2,5-dione
Melting Point118-119°C
AppearanceCrystalline solid
Hazard InformationCauses skin irritation, serious eye irritation, may cause respiratory irritation

Phenylmaleic anhydride is moisture sensitive and should be stored at ambient temperatures .

PropertyValue
Melting Point149-152°C (dec.)
pKapK1: 2.58; pK2: 5.03 (25°C)
AppearanceWhite to almost white powder to crystal
Water SolubilitySoluble

N-Phenylmaleamic Acid

N-Phenylmaleamic acid (CAS: 555-59-9) is an amide derivative related to phenylmaleic acid, with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . It is also known as maleanilic acid or maleic acid monoanilide and represents an intermediate in the synthesis of N-phenylmaleimide .

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